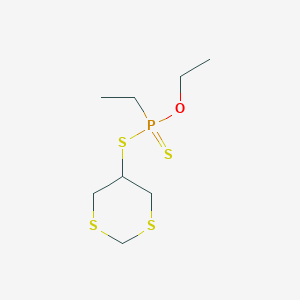
S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl compound. The reaction conditions may vary, but common catalysts include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the dithiane ring and the phosphonodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like organolithium compounds and Grignard reagents can react with the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or alcohols .
Scientific Research Applications
S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate involves its interaction with molecular targets through its dithiane ring and phosphonodithioate group. These interactions can lead to the formation of stable complexes with enzymes and other proteins, affecting their activity and function . The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar to dithiane but with a five-membered ring.
1,3-Dithiane: A six-membered ring with two sulfur atoms, similar to the dithiane ring in the compound.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness
S-1,3-Dithian-5-yl O-ethyl ethylphosphonodithioate is unique due to the presence of both the dithiane ring and the phosphonodithioate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
91269-59-9 |
|---|---|
Molecular Formula |
C8H17OPS4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,3-dithian-5-ylsulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H17OPS4/c1-3-9-10(11,4-2)14-8-5-12-7-13-6-8/h8H,3-7H2,1-2H3 |
InChI Key |
KGOVFSKUDOVXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)SC1CSCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















